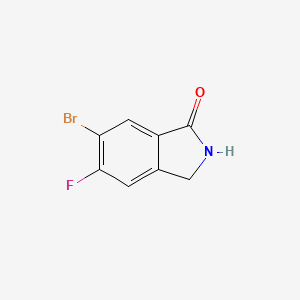
(1S)-1-(3,5-dichlorophenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-(3,5-Dichlorophenyl)ethan-1-ol, commonly referred to as DCE, is a monochlorinated phenyl compound that has a wide range of applications in the scientific field. DCE is used as a reagent in organic synthesis, as a solvent for various reactions and chromatographic separations, and as a substrate for biocatalysis. In addition, DCE has been studied for its potential therapeutic applications, including its use as an anti-inflammatory agent and as a potential treatment for certain types of cancer.
科学的研究の応用
DCE is used as a reagent in organic synthesis, as a solvent for various reactions and chromatographic separations, and as a substrate for biocatalysis. In addition, DCE has been studied for its potential therapeutic applications, including its use as an anti-inflammatory agent and as a potential treatment for certain types of cancer. In particular, DCE has been investigated for its ability to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
作用機序
The mechanism of action of DCE is not fully understood, but it is believed to involve the inhibition of COX-2 activity. DCE has been shown to bind to the active site of the enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins. In addition, DCE has been shown to inhibit the production of interleukin-6 (IL-6), a cytokine involved in the inflammatory response.
Biochemical and Physiological Effects
The biochemical and physiological effects of DCE are largely dependent on the dose and duration of exposure. At low doses, DCE has been shown to inhibit the activity of COX-2, resulting in anti-inflammatory effects. At higher doses, DCE has been shown to inhibit the production of IL-6, resulting in immunosuppressive effects. In addition, DCE has been shown to have cytotoxic effects on certain types of cancer cells.
実験室実験の利点と制限
DCE has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain. It is also highly soluble in water and many organic solvents, making it suitable for a wide range of applications. However, DCE also has several limitations. It is a strong irritant and can cause skin and eye irritation. In addition, it is toxic and should be handled with caution.
将来の方向性
The potential future directions for DCE include further investigations into its therapeutic applications, including its use as an anti-inflammatory agent and as a potential treatment for certain types of cancer. In addition, further research is needed to better understand the mechanism of action of DCE and to identify potential side effects. Finally, further studies are needed to evaluate the efficacy and safety of DCE in clinical trials.
合成法
DCE can be synthesized in several ways. One method involves the reaction of 3,5-dichloroaniline with ethylene oxide in the presence of an acid catalyst, such as sulfuric acid. The reaction produces a mixture of (1S)-1-(3,5-dichlorophenyl)ethan-1-ol and (1R)-1-(3,5-dichlorophenyl)ethan-1-ol. The desired (1S)-1-(3,5-dichlorophenyl)ethan-1-ol can be isolated from the mixture by chromatographic separation.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1S)-1-(3,5-dichlorophenyl)ethan-1-ol involves the conversion of a suitable starting material to the desired product through a series of chemical reactions.", "Starting Materials": [ "3,5-dichlorophenylacetic acid", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Sodium sulfate", "Ethanol" ], "Reaction": [ "Step 1: Reduction of 3,5-dichlorophenylacetic acid to 3,5-dichlorophenylacetaldehyde using sodium borohydride in methanol.", "Step 2: Conversion of 3,5-dichlorophenylacetaldehyde to (1S)-1-(3,5-dichlorophenyl)ethan-1-ol using hydrochloric acid and sodium hydroxide as catalysts.", "Step 3: Purification of the product using sodium sulfate and recrystallization from ethanol." ] } | |
CAS番号 |
1629065-94-6 |
製品名 |
(1S)-1-(3,5-dichlorophenyl)ethan-1-ol |
分子式 |
C8H8Cl2O |
分子量 |
191.1 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



